Epothilone

Beschreibung

Eigenschaften

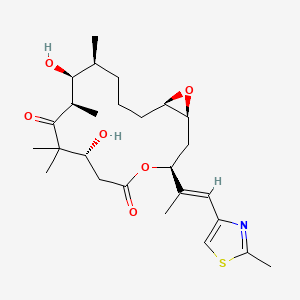

Molekularformel |

C26H39NO6S |

|---|---|

Molekulargewicht |

493.7 g/mol |

IUPAC-Name |

(1S,3S,7R,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione |

InChI |

InChI=1S/C26H39NO6S/c1-14-8-7-9-19-21(32-19)11-20(15(2)10-18-13-34-17(4)27-18)33-23(29)12-22(28)26(5,6)25(31)16(3)24(14)30/h10,13-14,16,19-22,24,28,30H,7-9,11-12H2,1-6H3/b15-10+/t14-,16+,19+,20-,21-,22+,24-/m0/s1 |

InChI-Schlüssel |

HESCAJZNRMSMJG-DEEJXTFZSA-N |

Isomerische SMILES |

C[C@H]1CCC[C@@H]2[C@@H](O2)C[C@H](OC(=O)C[C@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C |

Kanonische SMILES |

CC1CCCC2C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C |

Synonyme |

Epothilon Epothilone Epothilones |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Epothilone's Core Mechanism of Action on Microtubules: A Technical Guide

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, detailing the core mechanism of action of epothilones on microtubules. Epothilones represent a class of microtubule-stabilizing agents that have shown significant promise as anticancer therapeutics. Their unique properties, including their potent activity in taxane-resistant cancer models, have driven extensive research into their precise molecular interactions and cellular consequences.

Binding Site and Interaction with Tubulin

Epothilones exert their biological effects by binding directly to the β-subunit of the αβ-tubulin heterodimer, the fundamental building block of microtubules.[1] This binding site is located on the interior surface of the microtubule, a region also targeted by paclitaxel.[2][3] Competitive binding assays have demonstrated that epothilones act as competitive inhibitors of [3H]paclitaxel binding, indicating that their binding sites are either the same or significantly overlap.[4][5]

While sharing a common binding pocket with taxanes, the specific molecular interactions of epothilones with β-tubulin are distinct.[2][6] High-resolution structural studies, including X-ray crystallography and electron crystallography, have revealed key amino acid residues within β-tubulin that are crucial for epothilone binding.[7][8][9] These interactions induce a conformational change in the tubulin dimer, promoting its polymerization and stabilization.[2][7] This unique binding mode is thought to contribute to the activity of epothilones against cancer cells that have developed resistance to taxanes through mutations in tubulin.[10][11]

Effects on Microtubule Dynamics and Cellular Consequences

The binding of epothilones to β-tubulin has profound effects on the dynamic instability of microtubules, a process essential for various cellular functions, particularly cell division.[4][12] Epothilones promote the polymerization of tubulin into microtubules, even in the absence of GTP, and stabilize the resulting polymers against depolymerization.[1][6] This hyperstabilization of microtubules disrupts the delicate balance between microtubule growth and shortening, which is critical for the formation and function of the mitotic spindle.[12][13]

The primary cellular consequence of this microtubule stabilization is the arrest of the cell cycle at the G2/M transition phase.[4][5][10] The inability of the cell to form a functional mitotic spindle and properly segregate chromosomes leads to the activation of the spindle assembly checkpoint, ultimately triggering apoptosis, or programmed cell death.[10][13] Notably, epothilones can induce apoptosis at concentrations that do not cause a complete mitotic block, suggesting additional cytotoxic mechanisms may be at play.[6]

Quantitative Analysis of this compound Activity

The potency of different this compound analogs has been extensively characterized using various in vitro and cell-based assays. The following tables summarize key quantitative data, providing a comparative overview of their activity.

| This compound Analog | Assay System | IC50 / EC50 / Kd | Reference |

| This compound A | Tubulin Polymerization (EC50) | 16 ± 0.4 µM | [7] |

| [3H]paclitaxel Binding Inhibition | 67 ± 1% inhibition at 20 µM | [2] | |

| This compound B | Tubulin Polymerization (EC50) | 5.7 ± 0.3 µM | [7] |

| [3H]paclitaxel Binding Inhibition | 82 ± 0% inhibition at 20 µM | [2] | |

| Mitotic Arrest in MCF7 cells (IC50) | 3.5 nM | [12] | |

| Ixabepilone (BMS-247550) | Various Tumor Cell Lines (IC50) | Low nanomolar range | [6] |

| This compound D (KOS-862) | Various Tumor Cell Lines (IC50) | Low nanomolar range | [6] |

Key Experimental Protocols

The study of this compound's mechanism of action relies on a set of well-established experimental protocols. Below are detailed methodologies for key assays.

Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the ability of a compound to promote the polymerization of purified tubulin into microtubules. The incorporation of a fluorescent reporter, such as DAPI, into the microtubules allows for the real-time monitoring of polymerization by measuring the increase in fluorescence.[14]

Materials:

-

Purified tubulin (e.g., from porcine brain)

-

Tubulin Polymerization Buffer (TPB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA

-

Guanosine triphosphate (GTP)

-

Glycerol

-

DAPI (4',6-diamidino-2-phenylindole)

-

Test compounds (epothilones) and controls (e.g., paclitaxel, DMSO)

-

96-well microplate, fluorometer

Procedure:

-

Prepare a stock solution of purified tubulin (e.g., 4 mg/mL) in ice-cold TPB.

-

In a 96-well plate, add the test compounds at various concentrations. Include positive (paclitaxel) and negative (DMSO) controls.

-

Prepare a tubulin polymerization reaction mixture containing tubulin, GTP (1 mM), glycerol (e.g., 10%), and DAPI (e.g., 6.3 µM) in TPB.

-

Add the tubulin polymerization reaction mixture to the wells containing the test compounds.

-

Immediately place the plate in a fluorometer pre-warmed to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes) with excitation and emission wavelengths appropriate for DAPI.

-

Plot the fluorescence intensity versus time to obtain polymerization curves. The rate and extent of polymerization can be calculated from these curves.

[3H]Paclitaxel Binding Competition Assay

This assay determines the ability of a test compound to compete with radiolabeled paclitaxel for binding to microtubules. A reduction in the amount of bound [3H]paclitaxel in the presence of the test compound indicates binding to the same or an overlapping site.[2][4]

Materials:

-

Purified tubulin

-

Polymerization buffer

-

[3H]Paclitaxel (radiolabeled paclitaxel)

-

Unlabeled paclitaxel

-

Test compounds (epothilones)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Polymerize purified tubulin to form microtubules.

-

In reaction tubes, incubate the pre-formed microtubules with a fixed concentration of [3H]paclitaxel and varying concentrations of the test compound or unlabeled paclitaxel (for standard curve).

-

Incubate the mixture at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

-

Rapidly filter the reaction mixture through glass fiber filters to separate the microtubule-bound [3H]paclitaxel from the unbound ligand.

-

Wash the filters with buffer to remove any non-specifically bound radioactivity.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

The percentage of inhibition of [3H]paclitaxel binding by the test compound is calculated and can be used to determine the IC50 value.

Visualizing the Mechanism and Pathways

Diagrams generated using the DOT language provide a clear visual representation of the complex biological processes involved in the this compound mechanism of action.

Caption: this compound's mechanism of action on microtubules.

Caption: Experimental workflow for a fluorescence-based tubulin polymerization assay.

Caption: Signaling pathways affected by an this compound analog.[15]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Characterizing the this compound Binding Site on β-Tubulin by Photoaffinity Labeling: Identification of β-Tubulin Peptides TARGSQQY and TSRGSQQY as Targets of an this compound Photoprobe for Polymerized Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of this compound and Taxol Binding in Yeast Tubulin using Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. The binding mode of this compound A on alpha,beta-tubulin by electron crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Suppression of microtubule dynamics by this compound B is associated with mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. kjpp.net [kjpp.net]

The Discovery and Genesis of Epothilones from Sorangium cellulosum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epothilones, a class of 16-membered macrolide polyketides, represent a significant breakthrough in anti-cancer drug discovery. Originally isolated from the myxobacterium Sorangium cellulosum, these compounds have demonstrated potent cytotoxic activity against a broad range of cancer cell lines, including those resistant to taxanes. Their unique mechanism of action, involving the stabilization of microtubules, has made them a compelling subject of research for novel oncology therapeutics. This technical guide provides an in-depth exploration of the discovery, origin, biosynthesis, and experimental protocols related to epothilones from Sorangium cellulosum. It is designed to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Discovery and Origin

Initial Discovery

The discovery of epothilones is credited to the research group of Reichenbach and Höfle at the German Research Centre for Biotechnology (GBF, now the Helmholtz Centre for Infection Research) in the 1980s.[1] During a screening program for antifungal agents from myxobacteria, they isolated a strain of Sorangium cellulosum, designated So ce90, from a soil sample collected near the Zambezi River in South Africa.[1] Initial observations revealed that culture extracts of this strain exhibited antifungal activity, particularly against the zygomycete Mucor hiemalis.[1][2][3][4]

Identification of Cytotoxic Properties

Further investigation into the bioactive metabolites of S. cellulosum So ce90 led to the isolation and characterization of two major compounds, named epothilone A and this compound B.[1][2] Subsequent studies in the 1990s unveiled their potent cytotoxic effects against various eukaryotic cell lines.[1][2] This discovery shifted the research focus from their modest antifungal properties to their significant potential as anti-cancer agents. The structures of epothilones A and B were elucidated as 16-membered macrolides.[1][2] Later, their biosynthetic precursors, this compound C and this compound D, which lack the epoxide ring, were also identified.

Biosynthesis of Epothilones

The biosynthesis of epothilones in Sorangium cellulosum is a complex process orchestrated by a large, 56-kb biosynthetic gene cluster (BGC).[5] This cluster encodes a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) multienzyme complex.[5][6][7]

The this compound Biosynthetic Gene Cluster

The this compound BGC is comprised of several key genes, including epoA, epoB, epoC, epoD, epoE, and epoF, which encode the PKS and NRPS modules.[5] The biosynthesis is initiated with the loading of an acetate unit. The NRPS module is responsible for the incorporation of a cysteine residue, which is subsequently cyclized and oxidized to form the characteristic thiazole ring of the this compound core structure.[7] The polyketide chain is then extended through the sequential addition of acetate and propionate units by the PKS modules.

Key Biosynthetic Steps

The assembly of the this compound backbone follows a modular, assembly-line-like mechanism typical for PKS/NRPS systems. The final steps in the biosynthesis involve the cyclization of the linear polyketide-peptide intermediate to form the macrolactone ring of this compound C and D. Subsequently, a cytochrome P450 monooxygenase, encoded by the epoK gene, catalyzes the epoxidation of the C12-C13 double bond of this compound C and D to yield this compound A and B, respectively.[5]

Regulation of Biosynthesis

The expression of the this compound biosynthetic gene cluster is tightly regulated. A key negative transcriptional regulator, named Esi, has been identified.[8] Esi binds to an inverted repeat sequence within the promoter region of the this compound gene cluster, thereby down-regulating the transcription of the entire operon and consequently, the production of epothilones.[8][9]

Data Presentation

Fermentation Yields of Epothilones from Sorangium cellulosum

| Strain | Fermentation Conditions | This compound Titer (mg/L) | Reference |

| S. cellulosum SoF5-76 (mutant) | Optimized medium with potato starch, skim milk powder, glucose, soybean powder, MgSO4, CaCl2, EDTA-Fe3+, trace elements, and adsorber resin. | 108.67 (this compound B) | [8] |

| S. cellulosum So0157-2 | Optimized medium using response surface methodology. | 82.0 ± 3 (this compound B) | [10][11][12] |

| S. cellulosum So ce M4 (engineered) | Introduction of vgb and epoF genes. | Yield improved by 122.4 ± 0.7% | [12] |

| S. cellulosum ATCC15384 | Optimized fermentation conditions. | 9 (this compound B) | [13] |

Cytotoxicity of Epothilones against Various Cancer Cell Lines (IC50 Values)

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| This compound A | T-24 | Bladder Carcinoma | 50 | [13] |

| This compound B | MCF-7 | Breast | 0.1 - 0.8 | [14] |

| This compound B | HCT | Colon | 0.1 - 0.8 | [14] |

| This compound B | HepG-2 | Hepatocellular Carcinoma | 0.1 - 0.8 | [14] |

| This compound B | Various | Lung, Ovarian, Prostate | 0.1 - 0.8 | [14] |

| Ixabepilone | Various | Breast, Colon, Lung | 1.4 - 45 | [2] |

Experimental Protocols

Fermentation of Sorangium cellulosum

Objective: To cultivate Sorangium cellulosum for the production of epothilones.

Materials:

-

Sorangium cellulosum strain (e.g., So ce90, So0157-2)

-

Seed medium (e.g., M26 medium)

-

Production medium (e.g., EPM medium or optimized GSM medium)[12]

-

Adsorber resin (e.g., Amberlite XAD-16)

-

Shaker incubator

-

Erlenmeyer flasks

Procedure:

-

Inoculum Preparation: Inoculate a suitable seed medium with a cryo-preserved stock of S. cellulosum. Incubate at 30°C with shaking at 200 rpm for 3-5 days.[12]

-

Production Culture: Transfer the seed culture to the production medium at a suitable inoculation ratio (e.g., 1-10% v/v). The production medium should contain an adsorber resin (e.g., 2% w/v) to capture the secreted epothilones.[3][4][12]

-

Incubation: Incubate the production culture at 30°C with shaking at 200 rpm for 7-14 days.[12]

Extraction and Isolation of Epothilones

Objective: To extract and isolate epothilones from the fermentation broth.

Materials:

-

Fermentation broth containing S. cellulosum and adsorber resin

-

Methanol

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Harvesting: At the end of the fermentation, harvest the adsorber resin from the culture broth by filtration or decantation.

-

Extraction: Wash the harvested resin with water to remove residual medium components. Extract the epothilones from the resin by stirring with methanol at room temperature for several hours.[12] Repeat the extraction process to ensure complete recovery.

-

Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of Epothilones

Objective: To purify individual epothilones from the crude extract.

Materials:

-

Crude this compound extract

-

Silica gel for column chromatography

-

Nylon-6-resin for column chromatography[11]

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol gradients)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

-

Initial Purification: Subject the crude extract to column chromatography using a nylon-6-resin column followed by a silica gel column.[11] Elute with a gradient of solvents to separate the epothilones from other metabolites. Monitor the fractions by thin-layer chromatography (TLC).

-

HPLC Purification: Pool the fractions containing epothilones and further purify them using preparative HPLC with a C18 column. Use a suitable mobile phase, such as a gradient of acetonitrile in water, to achieve baseline separation of epothilones A, B, C, and D.

Analytical Characterization

Objective: To confirm the identity and purity of the isolated epothilones.

Methods:

-

High-Performance Liquid Chromatography (HPLC): Analyze the purified fractions on an analytical HPLC system to determine their purity.

-

Mass Spectrometry (MS): Obtain high-resolution mass spectra to confirm the molecular weight and elemental composition of the epothilones.[15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record 1H and 13C NMR spectra to elucidate the chemical structure and confirm the identity of the isolated compounds by comparing the data with published values.[10][14]

Visualizations

Caption: this compound Biosynthesis Pathway in Sorangium cellulosum.

Caption: Experimental Workflow for this compound Production and Analysis.

Caption: Regulation of this compound Biosynthesis by the Esi Repressor.

References

- 1. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and development of the epothilones : a novel class of antineoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Epothilons A and B: antifungal and cytotoxic compounds from Sorangium cellulosum (Myxobacteria). Production, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Isolation and characterization of the this compound biosynthetic gene cluster from Sorangium cellulosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The biosynthetic gene cluster for the microtubule-stabilizing agents epothilones A and B from Sorangium cellulosum So ce90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound biosynthesis: assembly of the methylthiazolylcarboxy starter unit on the EpoB subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A bacterial negative transcription regulator binding on an inverted repeat in the promoter for this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. academicjournals.org [academicjournals.org]

- 13. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. NEIU Digital Commons - John S. Albazi Student Research and Creative Activities Symposium: Separation, Identification, and Quantification of this compound B using High Performance Liquid Chromatography Mass Spectrometry. [neiudc.neiu.edu]

- 16. Production and bioprocessing of this compound B from Aspergillus niger, an endophyte of Latania loddegesii, with a conceivable biosynthetic stability: anticancer, anti-wound healing activities and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Epothilone A and B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epothilones A and B are a class of 16-membered macrolide natural products that have garnered significant attention in oncology research due to their potent anti-cancer properties.[1] Originally isolated from the myxobacterium Sorangium cellulosum, these compounds exhibit a mechanism of action analogous to the widely used chemotherapeutic agent, paclitaxel.[1][2] This technical guide provides an in-depth overview of the biological activity of Epothilone A and B, with a focus on their molecular mechanism, cytotoxic effects, and the signaling pathways they modulate. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided.

Mechanism of Action: Microtubule Stabilization

The primary mechanism of action for this compound A and B is the stabilization of microtubules, which are essential components of the cytoskeleton involved in critical cellular processes such as mitosis, cell motility, and intracellular transport.[3][4]

1.1. Binding to β-Tubulin:

Epothilones bind to the β-tubulin subunit of the αβ-tubulin heterodimer, the fundamental building block of microtubules.[3][5] This binding occurs at or near the paclitaxel-binding site.[6][7] Although their chemical structures are distinct from taxanes, epothilones and taxanes share a common tertiary structure for tubulin binding.[7] The binding of epothilones to β-tubulin promotes the polymerization of tubulin into microtubules, even in the absence of GTP, and stabilizes existing microtubules by inhibiting their depolymerization.[3][8]

1.2. Disruption of Microtubule Dynamics:

The dynamic instability of microtubules, characterized by phases of growth and shrinkage, is crucial for the proper formation and function of the mitotic spindle during cell division.[9] By hyperstabilizing microtubules, this compound A and B suppress these dynamics, leading to the formation of non-functional, bundled microtubules.[3][6] This disruption of microtubule function is the primary trigger for the downstream cellular effects of epothilones.

Cellular Effects

The stabilization of microtubules by this compound A and B elicits a cascade of cellular events, culminating in cell death.

2.1. Cell Cycle Arrest:

The most prominent cellular effect of epothilones is the arrest of the cell cycle at the G2/M transition phase.[3][6][10] The aberrant, stabilized microtubules prevent the proper formation of the mitotic spindle, activating the spindle assembly checkpoint and halting cell cycle progression. This mitotic block ultimately leads to cytotoxicity.[3][6]

2.2. Induction of Apoptosis:

Prolonged mitotic arrest induced by epothilones triggers programmed cell death, or apoptosis.[4][8][11] The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic pathways, depending on the cell type and the functional status of tumor suppressor genes like p53.[11] Key events in this compound-induced apoptosis include the release of cytochrome c from the mitochondria, activation of caspases (such as caspase-3, -8, and -9), and cleavage of poly (ADP-ribose) polymerase (PARP).[11][12]

2.3. Activity in Drug-Resistant Cancer Cells:

A significant advantage of epothilones over taxanes is their retained activity against cancer cells that have developed resistance to paclitaxel.[6][8][9] This includes cell lines that overexpress the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance (MDR), as epothilones are poor substrates for P-gp.[1][8] Furthermore, epothilones have shown efficacy in cancer cells with β-tubulin mutations that confer resistance to taxanes.[1][13]

Quantitative Data: Cytotoxic Activity

The cytotoxic potency of this compound A and B has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness in inhibiting biological or biochemical functions.

| Cell Line | Cancer Type | This compound A (IC50, nM) | This compound B (IC50, nM) | Reference |

| MCF-7 | Breast Adenocarcinoma | 2.5 | 2.0 | [11] |

| OVCAR-8 | Ovarian Carcinoma | 5.5 | 3.0 | [11] |

| NCI/ADR-RES | Adriamycin-Resistant Breast Cancer | 38 | 8.3 | [11] |

| RPMI 8226 | Multiple Myeloma | - | 37-68.6 | [14] |

| CAG | Multiple Myeloma | - | 37-68.6 | [14] |

| H929 | Multiple Myeloma | - | 37-68.6 | [14] |

| HepG-2 | Liver Carcinoma | - | 6.3 µM | [15] |

| HCT-116 | Colon Carcinoma | - | 7.4 µM | [15] |

| PC-3 | Prostate Cancer | - | 7.4 µM | [15] |

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.

Experimental Protocols

4.1. Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the ability of compounds to promote the polymerization of purified tubulin into microtubules.

-

Materials:

-

Purified tubulin (porcine brain)

-

Tubulin Polymerization Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Fluorescent reporter dye (e.g., DAPI)

-

Test compounds (this compound A or B) and control (e.g., paclitaxel)

-

96-well microplate (black, clear bottom)

-

Fluorometric plate reader with 37°C incubation capability

-

-

Procedure:

-

Prepare a tubulin solution at a final concentration of 2 mg/mL in ice-cold Tubulin Polymerization Buffer.

-

Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.

-

Add the fluorescent reporter dye according to the manufacturer's instructions.

-

Dispense the tubulin solution into the wells of a pre-warmed 96-well plate.

-

Add varying concentrations of the test compounds or control to the respective wells.

-

Immediately place the plate in a fluorometric plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60 minutes. An increase in fluorescence indicates tubulin polymerization.[16]

-

4.2. Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plate

-

Test compounds (this compound A or B)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[15]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

-

4.3. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds (this compound A or B)

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with the test compounds for a specified time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]

-

Visualizations

5.1. Signaling Pathway of this compound-Induced Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

5.2. Experimental Workflow for Evaluating this compound Activity

Caption: Experimental workflow for in vitro evaluation of this compound activity.

Conclusion

This compound A and B are potent microtubule-stabilizing agents with significant anti-cancer activity. Their ability to overcome common mechanisms of drug resistance, such as P-glycoprotein overexpression and tubulin mutations, makes them promising candidates for the treatment of various cancers, particularly those refractory to taxane-based therapies. The detailed understanding of their biological activity and the availability of robust experimental protocols are crucial for their continued investigation and development in the field of oncology.

References

- 1. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Activity of epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Discovery and development of the epothilones : a novel class of antineoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound B induces apoptosis and enhances apoptotic effects of ABT-737 on human cancer cells via PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cancernetwork.com [cancernetwork.com]

- 14. pnas.org [pnas.org]

- 15. This compound B from Aspergillus fumigatus with a strong antiproliferative and anti-tubulin polymerizing activities; apoptosis, and cell cycle analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bioprocessing of this compound B from Aspergillus fumigatus under solid state fermentation: Antiproliferative activity, tubulin polymerization and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Potency of Epothilones: A Deep Dive into Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The epothilones, a class of 16-membered macrolides originally isolated from the myxobacterium Sorangium cellulosum, have emerged as a promising class of anticancer agents. Their potent cytotoxic activity, which rivals and in some cases surpasses that of the widely used taxanes, stems from their unique interaction with microtubules. This in-depth technical guide explores the critical structure-activity relationships (SAR) of epothilones, providing a comprehensive overview of how modifications to their intricate architecture influence their biological activity. This document is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel epothilone-based therapeutics.

Mechanism of Action: Microtubule Stabilization and Beyond

Epothilones exert their primary cytotoxic effect by binding to the β-tubulin subunit of microtubules, promoting their polymerization and stabilization.[1][2] This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to a cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[2][3] Unlike taxanes, certain epothilones have demonstrated efficacy against multidrug-resistant cancer cell lines, often due to their reduced susceptibility to efflux pumps like P-glycoprotein.[4]

Recent studies have also unveiled additional signaling pathways modulated by epothilones. Notably, some analogs have been shown to suppress the Rac1 GTPase signaling pathway, which is critically involved in cell motility, adhesion, and survival.[5][6] This multifaceted mechanism of action underscores the therapeutic potential of epothilones and provides additional avenues for drug development.

Core Structure-Activity Relationships

The this compound scaffold can be conceptually divided into several key regions where structural modifications have been extensively studied: the C12-C13 epoxide, the thiazole side chain at C15, the macrolactone core, and various positions on the macrocycle such as C6. Understanding the SAR at these positions is crucial for designing analogs with improved potency, selectivity, and pharmacokinetic properties.

The C12-C13 Region: Epoxide and Beyond

The epoxide at the C12-C13 position was initially considered essential for activity. However, subsequent research has shown that this moiety is not an absolute requirement.

-

This compound A vs. This compound B: this compound B, which possesses a methyl group at C12, is significantly more potent than this compound A, which has a proton at this position. This increased potency is attributed to a more favorable hydrophobic interaction within the tubulin binding pocket.[1]

-

Desoxyepothilones (Epothilones C and D): The replacement of the epoxide with a double bond, as seen in epothilones C and D (desoxyepothilones A and B, respectively), can retain or even enhance activity.[2][7] this compound D (KOS-862) has shown potent preclinical activity.[2]

-

Cyclopropyl Analogs: In stark contrast, replacement of the epoxide with a cyclopropyl group leads to a complete loss of activity, highlighting the specific electronic and steric requirements of this region for tubulin binding.[8]

-

Oxazoline Derivatives: Trans-fused 2-substituted-1,3-oxazoline moieties at the C12-C13 position have yielded analogs with potent antiproliferative activity, with the nature of the substituent at the 2-position of the oxazoline ring significantly influencing potency.[9]

The C15 Thiazole Side Chain: A Key Interaction Hub

The thiazole side chain is critical for anchoring the molecule into the tubulin binding site.

-

Heterocycle Modifications: Replacement of the thiazole ring with other heterocycles, such as oxazoles or pyridines, is generally well-tolerated and can lead to potent analogs.[7][10]

-

Side Chain Conformation: A co-planar arrangement of the thiazole ring with the C16-C18 double bond is believed to be important for the bioactive conformation.[10]

-

Substitutions on the Thiazole Ring: Modifications to the thiazole ring itself can impact activity. For instance, the synthesis of C15 thiazol-4-yl analogues of (E)-9,10-didehydrothis compound D resulted in compounds with maintained, albeit reduced, cytotoxicity.

The Macrolactone Core and Peripheral Substituents

Modifications to the macrolactone ring and its substituents have also been explored to fine-tune the activity and properties of epothilones.

-

Ring Size: Ring-expanded (18-membered) and ring-contracted (14-membered) macrolides have been isolated as minor metabolites, but generally exhibit reduced activity compared to the natural 16-membered ring.[7]

-

C6 Position: The C6 methyl group is solvent-exposed when bound to tubulin, suggesting that modifications at this position could be tolerated and used for attaching linkers for antibody-drug conjugates (ADCs) without significantly impacting potency.[11]

-

C3 Hydroxyl Group: The 3-OH group is not essential for the bioactive conformation, as 3-deoxy and 3-deoxy-2,3-didehydro-Epo A analogs adopt similar tubulin-bound conformations to the parent compound.[12]

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro cytotoxicity (IC50) of key this compound analogs against various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line and the specific assay conditions used.

| Compound | Modification | Cell Line | IC50 (nM) | Reference |

| This compound A | - | Various | 1 - 10 | [13][14] |

| This compound B | C12-Methyl | Various | 0.1 - 2 | [13][15][16] |

| This compound D (dEpoB) | C12-C13 double bond, C12-Methyl | Various | 1 - 15 | [17] |

| Fludelone | 26-Trifluoro-(E)-9,10-dehydro-dEpoB | Multiple Myeloma | 1 - 15 | [17] |

| Ixabepilone | Lactam analog of Epo B | Various | ~1 | [4] |

Table 1: Cytotoxicity of Key this compound Analogs.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of novel this compound analogs.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[18][19]

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[19]

-

Phosphate-buffered saline (PBS)

-

Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[20]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[20]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[19] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[18][19] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[19] A reference wavelength of >650 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the polymerization of purified tubulin into microtubules. This can be monitored by an increase in turbidity (light scattering) or by using a fluorescent reporter.[21][22][23]

A. Turbidity-Based Assay

Materials:

-

Purified tubulin (e.g., bovine brain tubulin)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[22]

-

GTP solution (100 mM stock)

-

Glycerol

-

Test compounds

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Reagent Preparation: On ice, prepare a tubulin polymerization mix containing tubulin (e.g., 3 mg/mL final concentration) in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[22]

-

Assay Setup: In a pre-warmed 96-well plate at 37°C, add a small volume (e.g., 10 µL) of 10x concentrated test compound dilutions.[22] Include positive (e.g., paclitaxel) and negative (vehicle) controls.

-

Initiation of Polymerization: To initiate the reaction, add the cold tubulin polymerization mix (e.g., 90 µL) to each well.

-

Data Acquisition: Immediately place the plate in the 37°C spectrophotometer and measure the absorbance at 340 nm every 60 seconds for 60 minutes.[21]

-

Data Analysis: Plot the change in absorbance over time. The rate and extent of polymerization can be determined and compared between different compound concentrations.

B. Fluorescence-Based Assay

This method offers higher sensitivity and uses a fluorescent reporter, such as DAPI, which preferentially binds to polymerized tubulin.

Materials:

-

Same as the turbidity-based assay, with the addition of:

-

DAPI (4',6-diamidino-2-phenylindole)

-

Black, opaque 96-well microplates

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Reagent Preparation: Follow the same preparation as the turbidity-based assay, but add DAPI to the tubulin polymerization mix to a final concentration of approximately 10 µM.[21]

-

Assay Setup and Initiation: The setup and initiation are identical to the turbidity-based assay, but a black, opaque 96-well plate is used to minimize background fluorescence.

-

Data Acquisition: Measure the fluorescence intensity (e.g., excitation ~360 nm, emission ~450 nm) every 60 seconds for 60 minutes at 37°C.[21]

-

Data Analysis: The data analysis is analogous to the turbidity-based assay, using the change in fluorescence intensity over time.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by epothilones and a general workflow for SAR studies.

Caption: this compound's dual mechanism of action.

Caption: this compound-induced apoptotic signaling.

Caption: General workflow for this compound SAR studies.

Conclusion

The epothilones represent a rich scaffold for the development of novel anticancer therapeutics. A thorough understanding of their structure-activity relationships is paramount for the rational design of next-generation analogs with enhanced potency, improved safety profiles, and the ability to overcome drug resistance. The data and protocols presented in this guide offer a foundational resource for researchers in this exciting and rapidly evolving field. Continued exploration of the this compound pharmacophore, coupled with innovative synthetic strategies and a deeper understanding of their complex biological effects, will undoubtedly pave the way for new and more effective cancer treatments.

References

- 1. pnas.org [pnas.org]

- 2. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multiple Effects of a Novel this compound Analog on Cellular Processes and Signaling Pathways Regulated by Rac1 GTPase in the Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multiple Effects of a Novel this compound Analog on Cellular Processes and Signaling Pathways Regulated by Rac1 GTPase in the Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New natural epothilones from Sorangium cellulosum, strains So ce90/B2 and So ce90/D13: isolation, structure elucidation, and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological properties of C12,13-cyclopropyl-epothilone A and related epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and SAR of C12-C13-oxazoline derivatives of this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.org [mdpi.org]

- 11. Synthesis and Evaluation of a Linkable Functional Group-Equipped Analogue of the Epothilones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The binding mode of side chain- and C3-modified epothilones to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and antitumor activity of this compound B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Investigation of antitumor effects of synthetic this compound analogs in human myeloma models in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. broadpharm.com [broadpharm.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. texaschildrens.org [texaschildrens.org]

- 21. benchchem.com [benchchem.com]

- 22. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 23. researchgate.net [researchgate.net]

Preclinical Studies of Epothilone and Its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the preclinical research on epothilones, a promising class of antineoplastic agents. We will delve into their mechanism of action, summarize key efficacy and pharmacokinetic data from in vitro and in vivo studies, detail common experimental protocols, and visualize complex biological pathways and workflows.

Introduction: A New Frontier in Microtubule Stabilization

Discovered as metabolites of the soil myxobacterium Sorangium cellulosum, epothilones are a class of 16-membered macrolide compounds with potent anticancer properties.[1][2][3] Their mechanism of action is similar to that of taxanes, the gold standard in microtubule-stabilizing chemotherapy.[1][4][5] However, epothilones possess distinct advantages, including greater potency and, crucially, a reduced susceptibility to common tumor resistance mechanisms that often limit the efficacy of taxanes.[1][2][4]

Natural epothilones, particularly A and B, demonstrated significant in vitro activity, but their development was hampered by poor metabolic stability and unfavorable pharmacokinetics.[1] This led to the creation of a range of semi-synthetic and fully synthetic analogues designed to improve their pharmacological profiles.[1][3] Several of these analogues, including Ixabepilone, Patupilone (Epothilone B), Sagopilone, and Utidelone (this compound D), have undergone extensive preclinical and clinical evaluation, with Ixabepilone receiving FDA approval for the treatment of metastatic breast cancer.[2][6][7]

Mechanism of Action: Arresting the Cellular Engine

Epothilones exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules. This interaction stabilizes the microtubules, promoting their polymerization and preventing the dynamic instability—the cycle of assembly and disassembly—that is essential for proper function during cell division.[5][8][9]

The hyperstabilization of microtubules leads to several downstream consequences:

-

Mitotic Arrest: The mitotic spindle cannot form or function correctly, causing the cell cycle to halt at the G2/M transition phase.[5][8]

-

Apoptosis Induction: The prolonged cell cycle arrest triggers programmed cell death, or apoptosis, which is the primary mechanism of tumor cell killing.[1][9] This apoptotic cascade often involves the activation of caspases.[10]

A key advantage of epothilones is their ability to bypass common resistance mechanisms. They are poor substrates for the P-glycoprotein (P-gp) efflux pump, which often expels taxanes from cancer cells, and they retain activity against tumor cells with certain tubulin mutations that confer taxane resistance.[2][3][11][12]

Preclinical Efficacy Data

The antitumor activity of epothilones and their analogues has been extensively documented in a wide range of preclinical models.

In Vitro Cytotoxicity

This compound analogues have demonstrated potent cytotoxicity against numerous human cancer cell lines, often with IC50 (half-maximal inhibitory concentration) values in the low nanomolar to picomolar range.[4][7] Their efficacy is maintained or even enhanced in cell lines that have developed resistance to taxanes and other chemotherapeutic agents.[2][4]

| Analogue | Cancer Type | Cell Line | Key Feature | IC50 (nM) |

| Patupilone (Epo B) | Hepatocellular Carcinoma | SNU-449 | P-gp Overexpression | 1.14 |

| Ixabepilone | Colorectal Cancer | HCT116/VM46 | Paclitaxel-Resistant | ~2.9 |

| Ovarian Cancer | A2780Tax | Tubulin Mutation | ~2.9 | |

| Various | Panel of Lines | Broad Spectrum | 1.4 - 34.5 | |

| Fludelone (KOS-1584) | Multiple Myeloma | RPMI 8226 | - | 6.0 - 14.4 |

| dEpoB (KOS-862) | Multiple Myeloma | RPMI 8226 | - | 37.0 - 68.6 |

| Utidelone (UTD1) | Colorectal Cancer | RKO | - | ~75 |

| Colorectal Cancer | HCT116 | - | ~150 | |

| Sagopilone | Various | Panel of Lines | Broad Spectrum | Potent Activity |

Note: IC50 values can vary between studies due to different experimental conditions. Data compiled from sources.[2][10][11][13]

In Vivo Antitumor Activity

In vivo studies using human tumor xenografts in immunocompromised mice have confirmed the potent antitumor activity of epothilones. These analogues have shown the ability to inhibit tumor growth and, in some cases, cause complete tumor regression, even in models resistant to standard therapies.[1][14]

| Analogue | Tumor Model | Dose & Schedule | Efficacy Result |

| Ixabepilone | Pediatric Tumor Xenografts | 6.6 - 10 mg/kg (MTD) | Broad spectrum activity; induced regressions |

| Patupilone (Epo B) | Multiple Myeloma Xenograft | Not specified | Slowed tumor growth, prolonged survival |

| Fludelone (KOS-1584) | RPMI 8226 MM Xenograft | 20 mg/kg (5 doses) | Complete tumor disappearance, no relapse |

| Sagopilone | Various Resistant Models | Not specified | Superior preclinical activity and tolerability |

Data compiled from sources.[14][15][16][17]

Preclinical Pharmacokinetic Data

The development of this compound analogues has focused on improving their pharmacokinetic profiles to enhance in vivo efficacy and safety.

| Analogue | Species | Clearance | Volume of Distribution (Vss) | Oral Bioavailability | Plasma Protein Binding |

| BMS-310705 | Mouse | 152 ml/min/kg | 38 l/kg | 21% | Moderate |

| Rat | 39 ml/min/kg | 54 l/kg | 34% | Moderate | |

| Dog | 25.7 ml/min/kg | 4.7 l/kg | 40% | Moderate | |

| Ixabepilone | Mouse | Not specified | Not specified | Not applicable (IV) | Low |

Data compiled from sources.[1][18]

Key findings from pharmacokinetic studies include:

-

Ixabepilone was selected for development due to its superior characteristics, including high metabolic stability and low plasma protein binding, which are predictive of potent in vivo activity.[1]

-

BMS-310705 , a derivative of this compound B, is cleared rapidly and distributes extensively in preclinical species.[18] It demonstrated adequate oral bioavailability, suggesting potential for development as an oral anticancer drug.[18]

-

Patupilone has shown the unique ability to cross the blood-brain barrier, achieving tumor tissue concentrations 30 times higher than in plasma, making it a candidate for treating brain tumors.[2][19]

Experimental Protocols

Reproducible and standardized protocols are critical for evaluating the preclinical properties of drug candidates. Below are methodologies for key experiments cited in this compound research.

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation by measuring metabolic activity.

-

Cell Seeding: Cancer cells are plated in 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 6-24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with a range of concentrations of the this compound analogue and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.

-

Formazan Crystal Formation: The plate is incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: A detergent reagent (e.g., 100 µL of DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The plate is read on a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells, allowing for the calculation of the IC50 value.

Tubulin Polymerization Assay

This assay directly measures a compound's ability to promote the polymerization of tubulin into microtubules.

-

Reaction Setup: Purified tubulin (e.g., from bovine brain) is prepared in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing GTP.

-

Compound Addition: The test compound (this compound analogue) is added to the tubulin solution at various concentrations.

-

Polymerization Monitoring: The mixture is placed in a temperature-controlled spectrophotometer. The increase in absorbance at 340 nm, which indicates microtubule formation, is monitored over time.

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Treatment: Cells are treated with the this compound analogue for a specific duration.

-

Harvesting: Cells are harvested (e.g., by trypsinization) and washed with PBS.

-

Fixation: Cells are fixed in cold 70% ethanol to permeabilize the membranes.

-

Staining: The fixed cells are treated with RNase and stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI).

-

Analysis: The DNA content of individual cells is measured using a flow cytometer. The resulting histogram allows for the quantification of cells in each phase of the cell cycle, with G2/M arrest appearing as an accumulation of cells with 4N DNA content.

In Vivo Human Tumor Xenograft Studies

-

Cell Implantation: Human tumor cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., SCID or nude mice).[15][17]

-

Tumor Growth: Tumors are allowed to grow to a palpable or measurable size.

-

Treatment: Mice are randomized into control and treatment groups. The this compound analogue is administered (e.g., intravenously or orally) according to a specific dose and schedule.[16][17]

-

Monitoring: Tumor volume is measured regularly (e.g., with calipers). Animal body weight and overall health are also monitored as indicators of toxicity.

-

Efficacy Endpoints: Key endpoints include tumor growth inhibition, tumor regression, and prolongation of median survival time.[15]

Conclusion

The preclinical data for epothilones and their analogues paint a compelling picture of a powerful class of anticancer agents. Their unique mechanism of action, which mimics taxanes but circumvents key resistance pathways, gives them a significant advantage. Through medicinal chemistry efforts, analogues like ixabepilone have been developed with improved pharmacokinetic properties and potent in vivo activity, leading to successful clinical translation. Ongoing research continues to explore new analogues and combinations, promising to further expand the role of epothilones in the treatment of cancer, particularly for patients with resistant and difficult-to-treat malignancies.

References

- 1. Preclinical discovery of ixabepilone, a highly active antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epothilones as Natural Compounds for Novel Anticancer Drugs Development [mdpi.com]

- 3. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epothilones: a novel class of non-taxane microtubule-stabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Action of the this compound [chm.bris.ac.uk]

- 10. Investigation of antitumor effects of synthetic this compound analogs in human myeloma models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Ixabepilone: Overview of Effectiveness, Safety, and Tolerability in Metastatic Breast Cancer [frontiersin.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Sagopilone (ZK-EPO): from a natural product to a fully synthetic clinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Patupilone (this compound B) inhibits growth and survival of multiple myeloma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vivo evaluation of ixabepilone (BMS247550), a novel this compound B derivative, against pediatric cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Investigation of antitumor effects of synthetic this compound analogs in human myeloma models in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel this compound B analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Patupilone (this compound B) for recurrent glioblastoma: clinical outcome and translational analysis of a single-institution phase I/II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Epothilones: A Technical Guide to a Novel Class of Microtubule-Stabilizing Antineoplastic Agents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epothilones represent a significant class of antineoplastic agents that have garnered substantial interest due to their potent cytotoxic activity, unique mechanism of action, and efficacy in drug-resistant cancers.[1][2][3][4] Originally isolated from the myxobacterium Sorangium cellulosum, these 16-membered macrolides function as microtubule-stabilizing agents, sharing a mechanistic paradigm with the widely used taxanes.[1][3][5] However, epothilones possess distinct structural features that confer a superior pharmacological profile, including activity against taxane-resistant tumors, greater water solubility, and a structure that is more amenable to chemical modification.[1][5][6] This guide provides an in-depth technical overview of the epothilones, focusing on their mechanism of action, structure-activity relationships, clinical data, relevant experimental protocols, and the signaling pathways governing their anticancer effects.

Mechanism of Action: Microtubule Hyperstabilization and Apoptotic Induction

The primary antineoplastic effect of epothilones is derived from their ability to disrupt microtubule dynamics, which are critical for the formation and function of the mitotic spindle during cell division.[4][7][8]

1.1. Interaction with β-Tubulin

Epothilones bind to the β-tubulin subunit of the α/β-tubulin heterodimer, the fundamental component of microtubules.[6] This binding occurs at or near the same site as paclitaxel, as evidenced by competitive inhibition of [3H]taxol binding.[8][9][10][11] Despite sharing a binding site, their interactions within the pocket are not identical, which may account for their activity against taxane-resistant cell lines with tubulin mutations.[8][11] Epothilone B, for instance, is a more potent inducer of tubulin polymerization than both this compound A and paclitaxel.[11] This interaction promotes the polymerization of tubulin into microtubules and stabilizes the resulting polymers against depolymerization, even under conditions that would normally favor disassembly (e.g., low temperature or presence of calcium).[1]

1.2. Cell Cycle Arrest and Apoptosis

The hyperstabilization of microtubules leads to a profound disruption of their dynamic instability.[7] This prevents the proper formation of the mitotic spindle, leading to a sustained blockage of the cell cycle at the G2/M transition phase.[3][9][10][12] Unable to complete mitosis, the cancer cells ultimately undergo programmed cell death, or apoptosis.[3][7][8][12]

The apoptotic cascade initiated by epothilones can proceed through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] The intrinsic pathway is frequently implicated, involving the release of cytochrome c from the mitochondria, followed by the activation of caspase-9 and the executioner caspase-3.[13][14] Some studies also show that this compound treatment can increase the expression of death receptors like DR4 and DR5, priming cells for apoptosis via the extrinsic pathway involving caspase-8 activation.[1][15]

Signaling Pathway Visualization

The following diagram illustrates the primary mechanism of action of epothilones, leading from microtubule binding to apoptosis.

Caption: this compound binds to β-tubulin, leading to G2/M arrest and apoptosis.

Structure-Activity Relationships (SAR)

The this compound scaffold has been extensively studied to understand the relationship between its chemical structure and biological activity. The molecule can be conceptually divided into regions where modifications significantly impact potency.[1]

-

C12-C13 Epoxide: While initially thought to be essential, the epoxide is not strictly required for activity. Deoxythis compound B (this compound D), which lacks the epoxide, remains a potent microtubule stabilizer.[1]

-

C12 Methyl Group: The presence of a methyl group at the C12 position, as in this compound B, generally confers greater potency than its absence, as in this compound A.[1]

-

C7 Hydroxyl Group: A hydroxyl group at the C7 position is considered critical for binding to tubulin and overall activity.[1][6] Its removal leads to a significant (over 100-fold) loss in potency.[6]

-

Thiazole Side Chain: The thiazole moiety at C15 is crucial for activity. Modifications to this aromatic ring system have been a key focus of synthetic efforts to improve pharmacological properties, leading to the development of analogs with enhanced potency.[16][17] For example, the introduction of a methylthio group can enhance potency.[16]

-

Lactone Ring: The 16-membered macrolactone core is a primary determinant of the molecule's conformation. However, it is susceptible to hydrolysis. The development of lactam analogs, such as ixabepilone (BMS-247550), where the lactone oxygen is replaced by a nitrogen atom, has led to improved metabolic stability and pharmacokinetic profiles.[3]

SAR Visualization

The following diagram illustrates the key structural features of the this compound core and their impact on antineoplastic activity.

References

- 1. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epothilones as lead structures for new anticancer drugs--pharmacology, fermentation, and structure-activity-relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Biological Evaluation of 7-Deoxy-Epothilone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Action of the this compound [chm.bris.ac.uk]

- 8. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Ixabepilone (Ixempra) | GIST Support International [gistsupport.org]

- 13. Apoptotic pathways of this compound BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. cib.csic.es [cib.csic.es]

- 17. Synthesis and biological evaluation of highly potent analogues of epothilones B and D - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding Epothilone-Induced Tubulin Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Stabilizing the Unstable for Therapeutic Gain

Epothilones are a class of 16-membered macrolide natural products that exhibit potent antitumor activity by targeting the fundamental cellular process of microtubule dynamics.[1][2] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for various cellular functions, including the formation of the mitotic spindle during cell division.[3] The inherent dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is essential for their proper function. Epothilones exert their cytotoxic effects by binding to β-tubulin and stabilizing microtubules, thereby suppressing their dynamic nature.[3][4] This interference with microtubule function leads to the arrest of the cell cycle at the G2/M transition, ultimately inducing programmed cell death (apoptosis).[1][5]

Mechanism of Action: A Taxol-like Effect with Key Differences

Epothilones share a similar mechanism of action with the well-known anticancer drug paclitaxel (Taxol®), as they both promote tubulin polymerization and stabilize microtubules.[1] They are competitive inhibitors of [3H]paclitaxel binding to tubulin polymers, indicating that they bind to the same or an overlapping site on β-tubulin.[1] However, epothilones have demonstrated superior efficacy in certain paclitaxel-resistant cancer cell lines, particularly those with mutations in β-tubulin or those that overexpress the P-glycoprotein (P-gp) drug efflux pump.[1][2] This suggests subtle but significant differences in their binding interactions with tubulin.

The binding of epothilones induces a conformational change in the tubulin dimer, promoting lateral contacts between protofilaments and stabilizing the microtubule lattice.[6] This stabilization prevents the depolymerization of microtubules, even under conditions that would normally favor disassembly, such as low temperatures or the presence of calcium.[2]

Quantitative Data on Epothilone Activity

The biological activity of epothilones has been extensively characterized through various in vitro and cell-based assays. The following tables summarize key quantitative data for this compound A and B.

Table 1: In Vitro Activity of Epothilones

| Compound | Assay | Value | Reference |

| This compound A | Tubulin Polymerization (EC50) | 16 ± 0.4 µM | [4][6] |

| This compound B | Tubulin Polymerization (EC50) | 5.7 ± 0.3 µM | [4][6] |

| This compound A | [3H]paclitaxel Binding Inhibition (Ki) | 0.6 - 1.4 µM | [1] |

| This compound B | [3H]paclitaxel Binding Inhibition (Ki) | 0.4 - 0.7 µM | [1] |

| This compound B | Microtubule Stabilization (Ki) | 0.71 µM | [7] |

Table 2: Cytotoxicity (IC50) of Epothilones in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | This compound A (nM) | This compound B (nM) | Paclitaxel (nM) | Reference |

| MCF-7 | Breast | 2.5 | - | - | [2] |

| OVCAR-8 | Ovarian | 5.5 | - | - | [2] |

| NCI/ADR-RES | Breast (Multidrug-Resistant) | 38 | - | - | [2] |

| T-24 | Bladder | - | 0.05 µM | - | [3] |

| FaDu | Head and Neck | - | - | - | [5] |

| A549 | Lung | - | - | - | [5] |

| Various | Breast, Lung, Colon, Prostate, Ovarian | - | 1.4 - 45 | Sub-nanomolar to low nanomolar | [8] |

Key Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to promote the assembly of purified tubulin into microtubules.

Principle: Tubulin polymerization is monitored by the increase in light scattering (turbidity) at 340 nm as microtubules form.

Materials:

-

Purified tubulin protein (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

Paclitaxel (positive control)

-

Colchicine (negative control)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Prepare a tubulin solution at a final concentration of 1-3 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[9]

-

Add serial dilutions of the this compound stock solution to the wells of a pre-chilled 96-well plate. Include wells for positive (paclitaxel) and negative (vehicle control, colchicine) controls.

-

Add the tubulin solution to each well to initiate the reaction.

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Monitor the absorbance at 340 nm every minute for 60-90 minutes.[10]

-

The rate of polymerization is determined from the slope of the linear portion of the absorbance curve. The EC50 value is calculated as the concentration of this compound that induces 50% of the maximal polymerization rate.[4][6]

Immunofluorescence Microscopy of Microtubules

This method allows for the visualization of the effects of this compound on the microtubule network within cells.

Principle: Cells are treated with this compound, fixed, and then the microtubule network is stained using a specific primary antibody against tubulin and a fluorescently labeled secondary antibody.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Cell culture medium and supplements

-

Glass coverslips

-

This compound stock solution (in DMSO)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α- or β-tubulin

-

Fluorophore-conjugated secondary antibody

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a desired period (e.g., 6, 12, or 24 hours). Include a vehicle control.

-

After treatment, wash the cells with pre-warmed PBS.

-

Fix the cells with fixation solution for 10-15 minutes at room temperature.[11]

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.[11]

-

Wash the cells with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 1 hour.[11]

-

Incubate with the primary anti-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[11]

-

Wash the cells with PBS.

-

(Optional) Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the microtubule network using a fluorescence microscope. This compound treatment is expected to induce the formation of microtubule bundles and asters.

Signaling Pathways and Cellular Fate

The stabilization of microtubules by this compound triggers a cascade of downstream signaling events that ultimately determine the fate of the cancer cell.

Apoptosis Induction

The primary mechanism of this compound-induced cell death is through the intrinsic (mitochondrial) pathway of apoptosis.[12][13] The sustained mitotic arrest caused by microtubule stabilization leads to the activation of the spindle assembly checkpoint, which in turn can trigger apoptosis.

This compound-induced intrinsic apoptosis pathway.

Studies have shown that treatment with an this compound B analog leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3, while caspase-8 activity is not observed.[12]

Regulation of Rac1 Signaling

Recent evidence suggests that epothilones can also modulate signaling pathways beyond those directly linked to mitosis. A novel this compound analog, UTD2, has been shown to inhibit the Rac1 GTPase signaling pathway, which is crucial for cell motility, invasion, and survival.[14][15]

Proposed model of Rac1 signaling pathway affected by an this compound analog.[14]

This inhibition of the Rac1 pathway, which affects downstream effectors like PAK1, p38, and Akt, and reduces the activity of matrix metalloproteinase-2 (MMP-2), contributes to the anti-metastatic potential of epothilones.[14][15]

Experimental Workflow Overview

The following diagram illustrates a typical workflow for investigating the effects of this compound on tubulin polymerization and cellular functions.

General experimental workflow for characterizing this compound's effects.

This comprehensive approach, combining in vitro biochemical assays with cell-based functional and signaling studies, provides a detailed understanding of the mechanism of action of epothilones and their potential as anticancer therapeutics.

References

- 1. Activities of the microtubule-stabilizing agents epothilones A and B with purified tubulin and in cells resistant to paclitaxel (Taxol(R)) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel microtubule-targeting agents – the epothilones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Effect of this compound B on cell cycle, metabolic activity, and apoptosis induction on human epithelial cancer cells-under special attention of combined treatment with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterizing the this compound Binding Site on β-Tubulin by Photoaffinity Labeling: Identification of β-Tubulin Peptides TARGSQQY and TSRGSQQY as Targets of an this compound Photoprobe for Polymerized Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. Apoptotic pathways of this compound BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Multiple Effects of a Novel this compound Analog on Cellular Processes and Signaling Pathways Regulated by Rac1 GTPase in the Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Multiple Effects of a Novel this compound Analog on Cellular Processes and Signaling Pathways Regulated by Rac1 GTPase in the Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Epothilone-Induced G2-M Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals